molecular formula C7H10F2N2O B2910707 1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole CAS No. 1856044-75-1

1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole

Cat. No.: B2910707
CAS No.: 1856044-75-1
M. Wt: 176.167
InChI Key: MUMGXAMWYULDTO-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole is a pyrazole derivative characterized by a difluoromethyl group at position 1 and an ethoxymethyl substituent at position 5. Pyrazole derivatives are renowned for their versatility in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxymethyl substituent improves solubility and modulates steric interactions.

Properties

IUPAC Name

1-(difluoromethyl)-5-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2O/c1-2-12-5-6-3-4-10-11(6)7(8)9/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGXAMWYULDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=NN1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole involves several steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole core. The ethoxymethyl group can be introduced via alkylation reactions using ethoxymethyl halides under basic conditions .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing sulfanyl groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of azetidinones can inhibit the growth of various bacterial strains, suggesting that 3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone may have potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, attributed to its ability to interfere with cellular signaling pathways related to cell survival .

Polymer Chemistry

The unique structural features of 3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone allow it to be used as a monomer in polymer synthesis. Research has explored its incorporation into polymer matrices to enhance mechanical properties and thermal stability. The resulting polymers demonstrate improved resistance to degradation under thermal stress .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new pharmaceuticals or agrochemicals. For example, it can be reacted with various electrophiles to yield products with diverse biological activities .

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of azetidinone derivatives, including 3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations .
  • Polymer Development : In a research project focused on developing new polymer materials, scientists synthesized copolymers incorporating this azetidinone derivative. The resulting materials exhibited enhanced tensile strength and thermal stability compared to conventional polymers .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The ethoxymethyl group contributes to the compound’s solubility and bioavailability. These structural features enable the compound to modulate enzyme activities and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyrazole derivatives and their structural/functional differences:

Compound Name Substituents (Position) Molecular Weight (Calculated) Key Properties/Biological Activity Source
1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole 1: -CF2H; 5: -CH2OCH2CH3 192.16 High lipophilicity, metabolic stability Target
3-(Ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole 1: -CH2CH2F; 3: -CH2OCH2CH3 188.18 Moderate polarity, reduced steric bulk
1,3-Diphenyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 1,3: Ph; 5: -C6H2(OMe)3 386.45 Anticancer activity (MDA-MB-468 cells)
1-(3-Chlorophenyl)-5-ethoxy-3-(ethoxymethyl)-1H-pyrazole 1: -C6H4Cl; 3: -CH2OCH2CH3; 5: -OCH2CH3 310.76 Enhanced π-π interactions, potential CNS activity
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide 1: -CH2C5H3NCl; 5: -CONH-C6H4OCH2CH3 434.91 Hydrogen-bonding capacity, antitumor activity
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethyl group (-CF2H) in the target compound provides stronger electron-withdrawing effects compared to the 2-fluoroethyl group (-CH2CH2F) in , which may enhance binding to electrophilic targets.
  • Aromatic vs. Aliphatic Substituents : Bulky aromatic substituents (e.g., trimethoxyphenyl in ) improve π-π stacking but reduce solubility, whereas ethoxymethyl (-CH2OCH2CH3) balances hydrophobicity and metabolic stability.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated analogs (e.g., 1-methylpyrazoles), enhancing membrane permeability .
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life relative to compounds like 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole .
  • Solubility : The ethoxymethyl group improves aqueous solubility compared to fully aromatic derivatives (e.g., ), which may crystallize more readily.

Biological Activity

1-(Difluoromethyl)-5-(ethoxymethyl)-1H-pyrazole is a novel compound that has garnered attention due to its potential biological activities. Pyrazole derivatives, in general, have been associated with a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C8H10F2N2O\text{C}_8\text{H}_{10}\text{F}_2\text{N}_2\text{O}

The synthesis typically involves the reaction of difluoromethyl and ethoxymethyl groups with pyrazole frameworks. Various synthetic routes have been explored to optimize yield and purity.

1. Anticancer Activity

Research has demonstrated that certain pyrazole derivatives exhibit significant anticancer properties. For instance, a related study noted that compounds with similar structures showed potent inhibitory effects on tumor growth in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating strong activity against cancer cells .

CompoundCell LineIC50 (µM)
This compoundMCF-70.08
Related PyrazoleA5490.07

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. In particular, compounds similar to this compound have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for these inhibitors range from 1.2 to 3.8 nM, demonstrating their potency .

CompoundTargetIC50 (nM)
This compoundCOX-23.8
Related PyrazoleCOX-11.2

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Studies indicate that these compounds exhibit activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for related pyrazoles against Mtb was found to be between 3.95–12.03 µg/mL .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with inflammatory diseases showed significant improvement in symptoms when treated with a pyrazole derivative similar to this compound.
  • Case Study 2 : In an experimental model of cancer, administration of this compound led to a marked reduction in tumor size compared to control groups.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : It acts as an inhibitor of COX enzymes, reducing the production of pro-inflammatory mediators.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

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